molecular formula C13H15N3O2 B8021774 5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole

5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole

Cat. No. B8021774
M. Wt: 245.28 g/mol
InChI Key: CBLKOOHEMGHOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Serotonergic Activity and Potential as Antimigraine Agents : Indoles containing the 3-(pyrrolidin-2(R)-ylmethyl) group have shown equal or improved serotonergic activity compared to tryptamine derivatives. Specifically, in a series of conformationally restricted analogs of the antimigraine drug sumatriptan, the pyrrolidinylmethyl analog exhibited significantly greater potency in a measure of antimigraine activity (Macor, Chenard, & Post, 1994).

  • Affinity for 5-HT6 Receptor Ligands : 5-Arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles have been identified as high-affinity 5-HT6 receptor ligands. Some enantiomers in this class were potent agonists with EC50 values of 1 nM or less, functioning as full agonists, while others displayed moderate antagonist activity (Cole et al., 2005).

  • Synthesis and Reactivity for Diverse Applications : Studies have described the synthesis and reactivity of various indole derivatives, including 5-nitroindole. These compounds have been used in constructing other chemical structures like 1-pyrroline 1-oxides and pyrrolo[3,2-e]indole, showcasing their versatility in chemical synthesis (Black, Craig, Deb‐Das, & Kumar, 1992).

  • Potential in Antimicrobial and Antitumor Applications : Derivatives of spirooxindole ring systems, which are structurally related to the indole-pyrrolidine system, have been used as antimicrobial and antitumor agents. They are also found in various biologically important alkaloids (Sundar et al., 2011).

  • Corrosion Inhibition Properties : Some 5-Nitro isatin derivatives, structurally related to 5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole, have shown potential as corrosion inhibitors. These derivatives have been synthesized and evaluated for their ability to inhibit corrosion in sea water, demonstrating their practical applications in material science (Ahmed, Kubba, & Al-Majidi, 2018).

properties

IUPAC Name

5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-16(18)11-3-4-13-12(7-11)10(8-14-13)9-15-5-1-2-6-15/h3-4,7-8,14H,1-2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLKOOHEMGHOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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